Acetaldehyde di-isobutylacetal

Description

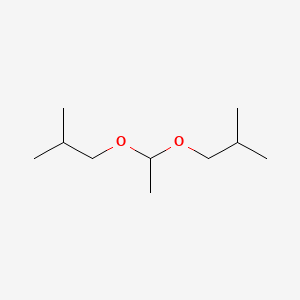

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-1-[1-(2-methylpropoxy)ethoxy]propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-8(2)6-11-10(5)12-7-9(3)4/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIELJSVPUISYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205247 | |

| Record name | Acetaldehyde di-isobutylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5669-09-0 | |

| Record name | 1,1′-[Ethylidenebis(oxy)]bis[2-methylpropane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde di-isobutylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde di-isobutylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethylidenebis(oxy)]bis[2-methylpropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDEHYDE DI-ISOBUTYLACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K100428BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparative Methodologies of Acetaldehyde Di Isobutylacetal

Acid-Catalyzed Acetalization from Acetaldehyde (B116499) and Isobutanol

Homogeneous Acid Catalysis

Homogeneous acid catalysis involves the use of an acid catalyst that is in the same phase as the reactants, typically a liquid. Common homogeneous catalysts for this acetalization include strong mineral acids and organic acids.

Detailed Research Findings: The reaction is typically carried out by mixing acetaldehyde and a molar excess of isobutanol in the presence of a catalytic amount of a strong acid. To shift the equilibrium towards the product, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. The choice of solvent can also influence the reaction rate and yield.

While specific data for acetaldehyde di-isobutylacetal is not extensively detailed in publicly available literature, analogous syntheses of other acetaldehyde acetals provide insight into typical reaction conditions. For instance, the synthesis of acetaldehyde diethyl acetal (B89532) often employs catalysts like hydrochloric acid or sulfuric acid.

Interactive Data Table: Homogeneous Catalysis for Acetal Synthesis (Analogous Systems)

| Catalyst | Aldehyde | Alcohol | Molar Ratio (Aldehyde:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference System |

| Sulfuric Acid | Acetaldehyde | Ethanol (B145695) | 1:2.5 - 1:3.5 | Reflux | 2-4 | ~74 | Acetaldehyde diethyl acetal |

| p-Toluenesulfonic acid | Acetaldehyde | Glycerol (B35011) | 1:3 | Reflux | 16 | 90 | Glycerol acetal of acetaldehyde mdpi.com |

Heterogeneous Acid Catalysis

Heterogeneous acid catalysis offers several advantages over homogeneous systems, including easier catalyst separation and recycling, which aligns with the principles of green chemistry. In this approach, a solid acid catalyst is employed.

Detailed Research Findings: A variety of solid acid catalysts have been explored for acetalization reactions, demonstrating high efficiency and selectivity. These include ion-exchange resins, zeolites, and other solid supports functionalized with acidic groups. For reactions involving acetaldehyde, acidic ion-exchange resins like Amberlyst-15 have shown to be particularly effective. These catalysts provide active sites for the reaction to occur on their surface, and their porous structure can also aid in separating the water byproduct.

Studies on the acetalization of acetaldehyde with glycerol have shown that acid ion-exchange resins exhibit higher activities than zeolites, achieving glycerol conversions of 70-80% at room temperature. mdpi.com While direct studies on isobutanol are scarce, these findings suggest that similar solid acid catalysts would be effective for the synthesis of this compound.

Interactive Data Table: Heterogeneous Catalysis for Acetal Synthesis (Analogous Systems)

| Catalyst | Aldehyde | Alcohol | Temperature (°C) | Conversion (%) | Reference System |

| Amberlyst-15 | Acetaldehyde | Glycerol | 20 | 70-80 | Glycerol acetal of acetaldehyde mdpi.com |

| Sulfated Zirconia | Various | Various | Varies | High | General Acetalization |

| Zeolite H-Beta | Various | Various | Varies | Good | General Acetalization |

Alternative Synthetic Routes to this compound

Beyond traditional acid catalysis, alternative methodologies are being explored to synthesize acetals under milder conditions, with improved efficiency and environmental compatibility.

Transacetalization Reactions

Transacetalization is a process where an existing acetal reacts with an alcohol to form a new acetal. This method can be advantageous as it avoids the direct handling of volatile aldehydes like acetaldehyde and often proceeds under neutral or mildly acidic conditions. For the synthesis of this compound, a readily available acetal, such as acetaldehyde diethyl acetal, could be reacted with isobutanol in the presence of a suitable catalyst. This equilibrium-driven reaction would necessitate the removal of the displaced alcohol (ethanol in this case) to favor the formation of the desired product.

Photochemical Acetalization Methods

Recent advancements in organic synthesis have led to the development of photochemical methods for acetalization. These reactions are typically initiated by visible light and employ a photocatalyst to activate the aldehyde. This approach offers a green and mild alternative to traditional acid-catalyzed methods.

Detailed Research Findings: Studies have shown that a variety of aldehydes can be efficiently converted to acetals using photocatalysts like Eosin Y or thioxanthenone under visible light irradiation. organic-chemistry.org These reactions proceed under neutral conditions and can tolerate a wide range of functional groups. The mechanism is believed to involve the photo-excited catalyst acting as a Brønsted acid to activate the aldehyde, making it more susceptible to nucleophilic attack by the alcohol. While this method has not been specifically reported for this compound, its successful application to other aliphatic aldehydes suggests its potential feasibility.

Green Chemistry Approaches in Acetal Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For acetal synthesis, this translates to the use of non-toxic and recyclable catalysts, solvent-free reaction conditions, and energy-efficient processes.

Detailed Research Findings: The use of solid acid catalysts, as discussed in section 2.1.2., is a prime example of a green chemistry approach. These catalysts minimize waste and can often be reused multiple times without significant loss of activity. Additionally, research into solvent-free acetalization reactions is ongoing. For instance, the chemoselective protection of aldehydes has been achieved under solvent-free conditions using alumina-sulfuric acid as a catalyst. Another green approach involves the use of catalytic amounts of conventional acids (as low as 0.03 mol%) without the need for water removal, which simplifies the procedure and reduces energy consumption. acs.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To achieve a high yield and selectivity in the synthesis of this compound, careful optimization of the reaction conditions is paramount. The key parameters that are typically adjusted include the solvent, temperature, pressure, and the molar ratio of the reactants.

Solvent Effects on Acetal Formation

The choice of solvent can have a significant impact on the formation of acetals. In the acid-catalyzed synthesis of this compound, the removal of water is a critical factor in driving the reaction equilibrium towards the product. Therefore, solvents that can facilitate the removal of water are often preferred. A common technique is the use of a water-insoluble organic solvent that forms an azeotrope with water. This allows for the continuous removal of water by distillation as the reaction progresses, thereby shifting the equilibrium to favor the formation of the acetal.

For the synthesis of this compound, non-polar solvents that are immiscible with water, such as hexane (B92381) or toluene, can be employed as entrainers. The selection of the solvent also depends on the boiling points of the reactants and products to ensure that the desired separation can be achieved during the reaction and subsequent purification.

Table 1: Effect of Different Solvents on the Yield of this compound Note: The following data is illustrative and represents typical trends in acetal synthesis optimization.

| Solvent | Dielectric Constant (at 20°C) | Azeotropic Boiling Point with Water (°C) | Reaction Time (hours) | Yield (%) |

| No Solvent | - | - | 8 | 45 |

| Dichloromethane | 9.1 | 38.1 | 6 | 65 |

| Toluene | 2.4 | 84.1 | 5 | 88 |

| Hexane | 1.9 | 61.6 | 5 | 92 |

As indicated in the illustrative data, the use of a non-polar, water-immiscible solvent like hexane, which forms a low-boiling azeotrope with water, can significantly enhance the yield of the acetal by effectively removing the water byproduct.

Temperature and Pressure Optimization

Temperature plays a crucial role in the rate of acetal formation. Generally, increasing the temperature increases the reaction rate. However, since the reaction is reversible, excessively high temperatures can also favor the reverse reaction (hydrolysis of the acetal), especially if water is not efficiently removed. The optimal temperature is often a compromise that allows for a reasonable reaction rate without promoting significant decomposition or side reactions. In many acetal synthesis procedures, the reaction is carried out at the boiling point of the solvent or the azeotropic mixture to facilitate the removal of water.

Pressure is another parameter that can be adjusted, although it is less commonly varied for this type of reaction unless dealing with highly volatile reactants. For the synthesis of this compound, the reaction is typically conducted at atmospheric pressure.

Table 2: Influence of Temperature on the Yield of this compound Note: The following data is illustrative and represents typical trends in acetal synthesis optimization.

| Temperature (°C) | Catalyst | Reaction Time (hours) | Yield (%) |

| 25 | p-Toluenesulfonic acid | 24 | 30 |

| 50 | p-Toluenesulfonic acid | 12 | 65 |

| 70 | p-Toluenesulfonic acid | 6 | 90 |

| 90 | p-Toluenesulfonic acid | 4 | 85 (minor decomposition observed) |

The illustrative data suggests that there is an optimal temperature range for the synthesis. Increasing the temperature from 25°C to 70°C leads to a significant increase in the yield. However, further increasing the temperature to 90°C may lead to a slight decrease in yield, potentially due to side reactions or the reverse reaction becoming more prominent.

Stoichiometric Considerations of Reactants

The stoichiometry of the reactants, specifically the molar ratio of acetaldehyde to isobutanol, is a critical factor in maximizing the yield of this compound. According to the reaction equation, one mole of acetaldehyde reacts with two moles of isobutanol. To drive the equilibrium towards the formation of the acetal, Le Chatelier's principle can be applied. This often involves using an excess of one of the reactants.

In the synthesis of this compound, using an excess of isobutanol is a common strategy. This not only helps to shift the equilibrium to the right but can also serve as the reaction solvent in some cases, eliminating the need for an additional solvent. However, the use of a large excess of isobutanol may complicate the purification process, so an optimal ratio needs to be determined experimentally.

Table 3: Effect of Acetaldehyde to Isobutanol Molar Ratio on Acetal Yield Note: The following data is illustrative and represents typical trends in acetal synthesis optimization.

| Molar Ratio (Acetaldehyde:Isobutanol) | Reaction Time (hours) | Yield (%) |

| 1:2 | 8 | 75 |

| 1:2.5 | 6 | 85 |

| 1:3 | 5 | 92 |

| 1:4 | 5 | 93 |

The illustrative data indicates that increasing the molar ratio of isobutanol to acetaldehyde from the stoichiometric 1:2 to 1:3 significantly improves the yield of the acetal. A further increase to a 1:4 ratio results in only a marginal improvement, suggesting that a 1:3 molar ratio is likely a cost-effective optimum.

Reaction Pathways and Mechanistic Investigations of Acetaldehyde Di Isobutylacetal

Hydrolysis and Deacetalization Mechanisms

The hydrolysis of acetaldehyde (B116499) di-isobutylacetal to acetaldehyde and isobutanol is a fundamental reaction that proceeds readily under acidic conditions. The acetal (B89532) linkage, while stable in neutral or basic media, is susceptible to acid-catalyzed cleavage. This process, also known as deacetalization, is a reversible reaction, with the equilibrium position being influenced by the reaction conditions.

The acid-catalyzed hydrolysis of acetals, including acetaldehyde di-isobutylacetal, is a well-established process that follows a specific mechanistic pathway. The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst, typically a hydronium ion (H₃O⁺). This protonation converts the isobutoxy group into a good leaving group, isobutanol. The departure of isobutanol is facilitated by the neighboring oxygen atom, which donates a lone pair of electrons to form a resonance-stabilized oxocarbenium ion intermediate. This step is generally considered the rate-determining step of the hydrolysis reaction. The highly electrophilic carbocation is then attacked by a water molecule. Subsequent deprotonation of the resulting intermediate yields a hemiacetal and regenerates the acid catalyst. The hemiacetal is itself unstable under acidic conditions and rapidly hydrolyzes further to yield acetaldehyde and a second molecule of isobutanol.

The kinetics of this reaction are typically first-order with respect to the acetal and the acid catalyst. The rate of hydrolysis is significantly dependent on the pH of the solution, with the rate increasing at lower pH values due to the higher concentration of the catalytic hydronium ions.

Table 1: Illustrative pH-Dependent Hydrolysis Rate of a Generic Acetal

| pH | Relative Rate Constant (k_rel) | Half-life (t_1/2) |

|---|---|---|

| 5.0 | 1.00 | 10 hours |

| 4.0 | 10.0 | 1 hour |

| 3.0 | 100 | 6 minutes |

Note: This table presents hypothetical data to illustrate the typical pH-dependence of acetal hydrolysis and does not represent experimentally determined values for this compound.

The equilibrium of the hydrolysis reaction is governed by Le Chatelier's principle. In the presence of a large excess of water, the equilibrium lies far to the side of the aldehyde and alcohol products. Conversely, the formation of the acetal is favored by the removal of water from the reaction mixture.

The formation of this compound from acetaldehyde and isobutanol is the reverse of its hydrolysis and is also an acid-catalyzed process. This reversibility is a key characteristic of acetal chemistry. The reaction proceeds through the same hemiacetal and oxocarbenium ion intermediates as the hydrolysis reaction. To drive the equilibrium towards acetal formation, water is typically removed from the reaction mixture, for example, by azeotropic distillation.

The thermochemistry of acetal formation provides insight into the energetics of the reaction. While specific thermochemical data for this compound is scarce, data for the closely related acetaldehyde diethylacetal offers a valuable comparison. The formation of acetaldehyde diethylacetal is an exothermic process, indicating that it is enthalpically favored. However, the reaction also involves a decrease in entropy as three reactant molecules combine to form two product molecules (acetaldehyde + 2 ethanol (B145695) → acetal + water). This unfavorable entropy change means that the spontaneity of the reaction is temperature-dependent.

Table 2: Thermodynamic Data for the Formation of Acetaldehyde Diethylacetal at 298 K

| Thermodynamic Parameter | Value |

|---|---|

| Standard Molar Enthalpy of Reaction (ΔH°) | -10.23 kJ/mol |

| Standard Molar Gibbs Free Energy of Reaction (ΔG°) | -0.27 kJ/mol |

| Standard Molar Entropy of Reaction (ΔS°) | -33.4 J/(mol·K) |

Data for acetaldehyde diethylacetal, which is expected to be a reasonable model for the thermochemistry of this compound formation.

The equilibrium constant (Keq) for the formation of acetaldehyde diethylacetal has been determined experimentally and can be described by the following equation, which highlights its temperature dependence:

Keq = 0.018 * exp(1230/T)

Where T is the temperature in Kelvin. This relationship indicates that the equilibrium constant decreases with increasing temperature, a consequence of the exothermic nature of the reaction.

Transacetalization Mechanisms with Other Alcohols or Aldehydes

Transacetalization is a process in which an existing acetal reacts with a different alcohol or aldehyde in the presence of an acid catalyst to form a new acetal. This reaction is essentially an equilibrium-driven exchange of the alcohol or aldehyde components of the acetal.

When this compound reacts with another alcohol (R'OH), the isobutyl groups can be exchanged for the new alkyl group (R'). The mechanism is analogous to that of hydrolysis. The acetal is first protonated, followed by the departure of an isobutanol molecule to form the oxocarbenium ion. This intermediate is then captured by the new alcohol (R'OH) to form a mixed acetal. Further reaction can lead to the complete exchange of both isobutyl groups. The position of the equilibrium is determined by the relative concentrations and reactivities of the alcohols involved.

Similarly, in a transacetalization reaction with a different aldehyde (R'CHO), the acetaldehyde moiety can be exchanged. This process also proceeds through the formation of an oxocarbenium ion intermediate. The reaction is driven to completion by removing the more volatile aldehyde (in this case, likely acetaldehyde) from the reaction mixture.

Cleavage Reactions and Fragmentation Pathways

Beyond hydrolysis and transacetalization, the cleavage of bonds within the this compound molecule can occur under more energetic conditions, leading to fragmentation. These pathways are of particular relevance in fields such as mass spectrometry, but the underlying principles of bond stability and carbocation formation are also applicable to solution-phase chemistry under certain conditions.

The fundamental cleavage reaction in acetal chemistry is the scission of the carbon-oxygen single bond. As discussed in the context of hydrolysis, this cleavage is heterolytic and is initiated by protonation of the oxygen atom. The stability of the resulting carbocation is a crucial factor in determining the facility of this cleavage. In the case of this compound, the key intermediate is a secondary carbocation stabilized by resonance from the adjacent oxygen atom (an oxocarbenium ion).

Studies on the fragmentation of acetals in the gas phase, for instance in a mass spectrometer, provide insights into the intrinsic bond strengths and fragmentation pathways. While not directly translating to solution-phase reactivity under typical laboratory conditions, these studies confirm that the initial and most facile cleavage is indeed the C-O bond, leading to the formation of a stable oxocarbenium ion.

While the primary reaction of the oxocarbenium ion intermediate is reaction with a nucleophile (like water or an alcohol), under certain conditions, rearrangements can occur. However, for a simple acyclic acetal like this compound, significant skeletal rearrangements leading to the formation of different ethers and aldehydes are not commonly observed under standard hydrolytic or transacetalization conditions. The stability of the resonance-stabilized oxocarbenium ion generally favors its direct reaction with available nucleophiles rather than undergoing less favorable rearrangement pathways such as hydride or alkyl shifts. The primary products of cleavage remain acetaldehyde and isobutanol, or the products of transacetalization.

Addition and Condensation Reactions Involving the Acetal Moiety

The acetal functional group in this compound is generally stable and often utilized as a protecting group for aldehydes in organic synthesis. jove.comwikipedia.orgmasterorganicchemistry.com However, under specific conditions, particularly in the presence of Lewis acids, the acetal moiety can be activated to participate in carbon-carbon bond-forming reactions.

This compound can react with various acceptor synthons, which are chemical species that accept a pair of electrons to form a new covalent bond. A prominent example of this type of reaction is the Lewis acid-promoted condensation with silyl (B83357) enol ethers. oup.comresearchgate.net In this process, the Lewis acid activates the acetal, facilitating the departure of one of the isobutoxy groups to form an oxocarbenium ion intermediate. This electrophilic intermediate is then attacked by the nucleophilic silyl enol ether.

The reaction of acetals with silyl enol ethers, often referred to as a Mukaiyama-type aldol (B89426) reaction, is a powerful tool for the formation of β-alkoxy carbonyl compounds. richmond.edu The choice of Lewis acid is crucial and can influence the reaction's efficiency and stereochemical outcome. Common Lewis acids employed for this transformation include titanium tetrachloride (TiCl₄) and tin(II) chloride (SnCl₂). oup.comresearchgate.net

The general mechanism for this reaction is as follows:

Activation of the Acetal: The Lewis acid coordinates to one of the oxygen atoms of the acetal, weakening the carbon-oxygen bond.

Formation of the Oxocarbenium Ion: The activated acetal eliminates an isobutoxy group to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: The silyl enol ether attacks the electrophilic carbon of the oxocarbenium ion, forming a new carbon-carbon bond.

Silyl Group Transfer: The trialkylsilyl group is transferred to the newly formed alkoxide, yielding a silylated aldol-type product. Subsequent workup removes the silyl group to afford the final β-alkoxy carbonyl compound.

Below is a data table illustrating the reaction of a generic acetal with a silyl enol ether, which is analogous to the reactivity expected from this compound.

| Reactant 1 | Reactant 2 (Acceptor Synthon) | Catalyst | Product |

| This compound | Silyl enol ether of a ketone | Lewis Acid (e.g., TiCl₄) | β-isobutoxy carbonyl compound |

| This compound | Ketene silyl acetal | Lewis Acid (e.g., TMSOTf) | β-isobutoxy ester |

The ability of this compound to generate an electrophilic species upon activation makes it a valuable synthetic intermediate for the formation of carbon-carbon bonds. By serving as a surrogate for the highly reactive and volatile acetaldehyde, its di-isobutylacetal offers a more stable and easier-to-handle alternative for introducing the ethylidene unit into a molecule.

One of the key applications is in the synthesis of α,β-unsaturated ketones. This can be achieved through a one-pot reaction where the acetal reacts with a silyl enol ether in the presence of an excess of a reactive halide and a catalytic amount of a Lewis acid like SnCl₂. oup.com In this process, the initially formed aldol-type adduct undergoes subsequent elimination of isobutanol to yield the conjugated enone.

The following table summarizes the key reactants and products in such a transformation, highlighting the role of this compound as a synthetic intermediate.

| Acetal Precursor | Nucleophile | Reagents | Final Product |

| This compound | Silyl enol ether | 1. Lewis Acid (cat.), 2. Reactive Halide (excess) | α,β-Unsaturated Ketone |

This synthetic strategy underscores the versatility of this compound, extending its utility beyond a simple protecting group to an active participant in the construction of complex organic molecules. The controlled generation of an electrophilic intermediate from the stable acetal allows for precise and efficient carbon-carbon bond formation.

Catalysis in Acetaldehyde Di Isobutylacetal Synthesis and Transformations

Brønsted Acid Catalysis

Brønsted acids are among the most traditional and widely employed catalysts for acetalization reactions. They function by protonating the carbonyl oxygen of acetaldehyde (B116499), thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by isobutanol.

Protic Acid Systems

Homogeneous catalysis using protic (or Brønsted-Lowry) acids is a well-established method for acetal (B89532) synthesis. Common catalysts in this category include mineral acids and organic acids.

Mineral Acids : Strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are effective catalysts for the formation of acetaldehyde di-isobutylacetal. google.com They are typically used in small quantities. For the analogous synthesis of acetaldehyde diethyl acetal, phosphoric and sulfuric acids are noted as economically preferred catalysts. google.com The high acidity of these catalysts ensures rapid protonation of the acetaldehyde carbonyl group, initiating the reaction cascade. However, their use is associated with several drawbacks, including corrosivity, difficulties in separation from the reaction mixture, and the generation of acidic waste streams. acs.org

Organic Acids : Organic acids, such as p-toluenesulfonic acid (p-TSA), are also commonly used. google.comnih.gov While generally less corrosive than strong mineral acids, they still present challenges in terms of catalyst separation and reuse.

The general mechanism involves the initial protonation of acetaldehyde, followed by the attack of two molecules of isobutanol in a stepwise fashion, leading to the formation of a hemiacetal intermediate and subsequent formation of the acetal with the elimination of water. The efficiency of the process is often enhanced by the continuous removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.

Solid Acid Catalysts (e.g., Zeolites, Sulfonated Resins)

To overcome the limitations of homogeneous protic acids, significant research has focused on solid acid catalysts. These heterogeneous catalysts offer simplified product purification, catalyst recyclability, and reduced environmental impact. google.com

Sulfonated Resins : Macroporous ion-exchange resins functionalized with sulfonic acid groups (-SO₃H), such as Amberlyst-15, are highly effective catalysts for acetalization and related reactions like esterification. ias.ac.inmdpi.com These resins act as solid-phase equivalents of sulfuric or p-toluenesulfonic acid. Their porous structure allows reactants to access the acidic sites within the polymer matrix. Studies on the esterification of acetic acid with isobutanol have shown that acidic cation exchange resins like Amberlite IR-120 and Dowex 50Wx2 are effective, demonstrating the utility of these catalysts in reactions involving isobutanol. researchgate.netscilit.com Their catalytic activity is often linked to the density of acid sites and the pore structure of the resin. ias.ac.in

Zeolites : Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites. magtech.com.cn These materials are widely used as shape-selective catalysts in the chemical industry. Hydrogen-exchanged zeolites (e.g., H-ZSM-5, H-Beta) can catalyze acetalization reactions. google.com The reaction occurs within the zeolite pores, and the catalyst's efficiency can be influenced by the pore size, acid site strength, and the ratio of silicon to aluminum. A patent describes the use of various hydrogen silicate (B1173343) zeolites, including ZSM-type and Beta (β) zeolites, for the synthesis of acetals from carbonyl compounds and C1-C6 alcohols, highlighting their potential for continuous reaction processes. google.com

The table below compares the general features of different solid acid catalysts used in alcohol-related condensation reactions.

| Catalyst Type | Active Site | Key Advantages | Potential Limitations |

| Sulfonated Resins (e.g., Amberlyst-15) | Sulfonic Acid (-SO₃H) | High acidity, readily available, effective at moderate temperatures. | Limited thermal stability, potential for swelling in certain solvents. |

| Zeolites (e.g., H-ZSM-5, H-Beta) | Bridging Si-(OH)-Al | High thermal stability, shape selectivity, strong acid sites. | Potential for pore diffusion limitations, susceptibility to deactivation by coking. |

| Sulfonated Carbons | Sulfonic Acid (-SO₃H) | High acidity, stable in the presence of water. | Can be less structurally robust than zeolites or resins. |

Lewis Acid Catalysis

Lewis acids facilitate acetal formation by coordinating to the carbonyl oxygen of acetaldehyde. This coordination polarizes the C=O bond, increasing the positive charge on the carbonyl carbon and activating it for nucleophilic attack by isobutanol. Both metal-based and non-metal-based Lewis acids can be employed.

Metal Halide-Mediated Reactions

A variety of metal halides and other metal-based Lewis acids are effective catalysts for acetalization. Examples include salts of iron (FeCl₃), aluminum (AlCl₃), zinc (ZnCl₂), and titanium (TiCl₄). google.com Boron trifluoride etherate (BF₃·OEt₂) is another powerful Lewis acid catalyst used for these transformations. nih.gov These catalysts are typically used in anhydrous conditions, as they are sensitive to hydrolysis. While often highly effective, traditional Lewis acids can be moisture-sensitive, and their homogeneous nature presents separation challenges similar to those of protic acids. To mitigate these issues, efforts have been made to immobilize Lewis acids on solid supports, creating heterogeneous catalysts that combine the high activity of the Lewis acid with the practical benefits of a solid catalyst. tubitak.gov.tr

Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of transformations involving acetaldehyde, organocatalysts like proline and its derivatives have been shown to activate carbonyl compounds through the formation of enamine intermediates for reactions such as Michael and Mannich additions. nih.gov While direct application to the synthesis of this compound is less commonly reported, the principles of organocatalysis offer potential pathways. For instance, photo-organocatalytic methods using organic dyes like thioxanthenone have been developed for the efficient acetalization of various aldehydes under mild, neutral conditions, bypassing the need for strong acids or metals. rsc.org These methods often involve the formation of an electron donor-acceptor (EDA) complex that activates the aldehyde, mimicking the activation provided by a Lewis acid. rsc.org

Heterogeneous Catalysis for Continuous Flow Processes

The industrial production of chemicals like this compound increasingly favors continuous flow processes over batch production due to advantages in efficiency, safety, scalability, and process control. researchgate.net Heterogeneous catalysts are exceptionally well-suited for these systems. rsc.org

In a typical continuous flow setup, a stream of the reactants (acetaldehyde and isobutanol) is passed through a heated column or tube packed with a solid catalyst (a packed-bed reactor). rsc.org Solid acid catalysts such as zeolites and sulfonated resins are ideal for this application. google.com

Key advantages of this approach include:

Simplified Product Separation : The product stream continuously exits the reactor, free of the catalyst, eliminating the need for a separate catalyst filtration or extraction step.

Enhanced Reaction Control : Temperature, pressure, and flow rate can be precisely controlled, allowing for optimization of reaction conditions to maximize conversion and selectivity.

Improved Heat Transfer : The high surface-area-to-volume ratio in flow reactors allows for efficient management of reaction heat.

Catalyst Longevity : The catalyst remains in the reactor for an extended period, though it may require periodic regeneration to address deactivation.

A patented process for acetal synthesis using acid zeolites specifically notes that the reaction can be carried out in a fixed-bed continuous flow reactor. google.com This method allows for high conversion and selectivity at relatively low temperatures, making it suitable for industrial-scale production. The combination of heterogeneous catalysis with continuous flow technology represents a key strategy for the sustainable and efficient synthesis of this compound. rsc.org

Catalyst Design and Characterization

The primary method for synthesizing acetals is the acid-catalyzed reaction between an aldehyde (acetaldehyde) and an alcohol (isobutanol). The catalyst's role is to activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. Catalyst design focuses on creating efficient, selective, and reusable materials, with a significant emphasis on solid acid catalysts to simplify separation and purification processes.

Types of Catalysts:

Homogeneous Acids: Traditional catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA). While effective, these catalysts are corrosive and difficult to separate from the reaction mixture. mdpi.com

Heterogeneous Solid Acids: To overcome the drawbacks of homogeneous catalysts, a variety of solid acid catalysts have been developed. These are easier to handle, less corrosive, and can be recycled. eurekaselect.com Common types include:

Zeolites: Crystalline aluminosilicates with well-defined pore structures and tunable acidity. mdpi.com Zeolites like H-Beta and H-ZSM-5 are effective for acetalization due to their strong acid sites and, in some cases, shape selectivity that can favor the desired product. researchgate.netnacatsoc.org The hydrophobic character of certain zeolites can also be advantageous, as it helps to expel the water formed during the reaction, thus shifting the equilibrium towards the product. nacatsoc.org

Ion-Exchange Resins: Polymeric resins with sulfonic acid groups (e.g., Amberlyst-15) are widely used. They exhibit high activity under mild conditions. For instance, in the reaction between acetaldehyde and glycerol (B35011), acid ion-exchange resins showed higher activities than zeolites. mdpi.com

Supported Heteropolyacids: Acids like tungstosilicic acid (H₄SiW₁₂O₄₀) supported on high-surface-area materials like activated carbon have demonstrated high catalytic activity, allowing for high yields of acetals in short reaction times. nih.gov

Catalyst Characterization: To correlate a catalyst's physical and chemical properties with its performance, several characterization techniques are employed:

X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of catalysts like zeolites.

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area, pore volume, and pore size distribution, which are critical for understanding how reactants access the active sites.

Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD): Quantifies the total number and strength of acid sites on the catalyst's surface.

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the types of acid sites (Brønsted vs. Lewis) and can be used to study the adsorption of molecules on the catalyst surface.

The table below summarizes the performance of various solid acid catalysts in the acetalization of aldehydes, demonstrating the range of materials designed for this type of transformation.

| Catalyst | Aldehyde/Ketone | Alcohol/Diol | Conversion (%) | Selectivity (%) | Reference |

| Zeolite Hβ | Various aldehydes/ketones | Ethylene (B1197577) Glycol | >90 | >98 | researchgate.net |

| Amberlyst-15 | Glycerol | Acetaldehyde | 70-80 | - | mdpi.com |

| K-10 Montmorillonite Clay | Glycerol | Acetone | >90 | - | nacatsoc.org |

| H₄SiW₁₂O₄₀/Carbon | Butyraldehyde | Ethylene Glycol | 87.5 (Yield) | - | nih.gov |

| H-ZSM-22 Zeolite | Acetaldehyde | Methanol | 99.4 | 99.8 | google.com |

Catalyst Deactivation and Regeneration Studies

Catalyst deactivation is a critical issue in industrial processes, leading to a loss of activity and selectivity over time. Understanding the mechanisms of deactivation is essential for designing more robust catalysts and developing effective regeneration strategies. scispace.comcatalysts.com

Mechanisms of Deactivation: The primary causes of deactivation for solid acid catalysts in acetal synthesis include:

Fouling/Coking: The deposition of carbonaceous materials (coke) or heavy organic byproducts on the active sites and within the pores of the catalyst is a common problem. patsnap.com These deposits physically block access to the active sites, reducing the catalyst's effectiveness.

Poisoning: Impurities in the feedstock can strongly adsorb to the active sites, rendering them inactive. For cation-exchange resins, metal impurities can displace the protonic acid sites, leading to a significant drop in activity. researchgate.net

Leaching: The active component of the catalyst can dissolve into the reaction medium. For ion-exchange resins, this can manifest as desulfonation, where sulfonic acid groups are cleaved from the polymer backbone. researchgate.net

Thermal Degradation (Sintering): At high temperatures, the catalyst's structure can change. For example, microporous materials like zeolites might lose their crystalline structure, or small catalyst particles can agglomerate, reducing the active surface area. catalysts.com

Regeneration Strategies: Restoring the activity of a deactivated catalyst is often more economical than replacing it. studysmarter.co.uk Common regeneration methods include:

Thermal Treatment (Calcination): This is a widely used method to remove coke and other organic deposits. The catalyst is heated in the presence of air or an inert gas to burn off the carbonaceous material, thereby clearing the pores and active sites. researchgate.net

Solvent Washing: Fouling by soluble organic molecules can sometimes be reversed by washing the catalyst with an appropriate solvent to dissolve and remove the deposits. researchgate.net

Chemical Treatment: For deactivation caused by poisoning or leaching, a chemical treatment may be necessary. For instance, a cation-exchange resin that has been deactivated by metal ion exchange can be regenerated by washing with a strong acid to replenish the H+ ions. researchgate.net Similarly, catalysts poisoned by elements like lead or arsenic can be regenerated using acid washing procedures to remove the toxic elements and restore activity. nih.gov

The choice of regeneration method depends on the specific cause of deactivation. solubilityofthings.com For example, a study on deactivated solid acid catalysts used in bio-oil synthesis showed that a hydrothermal regeneration process could recover approximately 80% of the catalyst's acidity and 90% of its textural properties lost due to coking. kit.edu

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity (chemo-, regio-, and stereoselectivity) and operates under mild conditions, making it a valuable tool in green chemistry. pharmasalmanac.comresearchgate.net

Enzymatic Acetal Synthesis

While acid catalysis is the conventional method for acetal synthesis, enzymes offer an alternative route, particularly for producing chiral acetals which are valuable intermediates in the pharmaceutical industry. doi.orgunipd.it

Lipases in Acetal Synthesis: Lipases are a class of enzymes that typically catalyze the hydrolysis of esters. However, in non-aqueous or low-water environments, their reactivity can be reversed to catalyze esterification and other condensation reactions. nih.govnih.gov This principle can be applied to acetal synthesis.

Mechanism: The catalytic mechanism involves the activation of a substrate to form an acyl-enzyme intermediate. nih.gov While not their primary function, under the right conditions, lipases can facilitate the formation of the C-O bonds required for acetalization.

Applications: Lipase-catalyzed reactions are especially useful for the selective acylation or deacylation of molecules with multiple hydroxyl groups, such as carbohydrates. acs.org This high selectivity is a key advantage over traditional chemical methods. The synthesis of specific acetals, like L-allysine ethylene acetal, has been accomplished using dehydrogenase enzymes, highlighting the potential for biocatalysis to create complex chiral building blocks. unipd.it

The development of enzymatic processes for synthesizing simple acyclic acetals like this compound is less common but represents a potential area for future research, driven by the demand for greener and more selective synthetic methods.

Biotransformations Involving Acetaldehyde Derivatives

Acetaldehyde, the precursor to this compound, is a key metabolite in numerous biological pathways and can be transformed by a variety of enzymes. hmdb.canih.gov

Aldehyde Dehydrogenases (ALDH): The most significant biotransformation of acetaldehyde is its oxidation to acetic acid, a reaction catalyzed by the enzyme family of aldehyde dehydrogenases (ALDH). wikipedia.orgguidechem.com

Function and Mechanism: ALDH enzymes are crucial for detoxifying both endogenous and exogenous aldehydes. researchgate.net The catalytic mechanism involves a cysteine residue in the enzyme's active site making a nucleophilic attack on the aldehyde's carbonyl carbon. This is followed by the transfer of a hydride ion to the cofactor NAD⁺, resulting in the formation of a carboxylic acid (or in some cases, an acyl-CoA thioester). wikipedia.org

Metabolic Importance: In humans, ALDH2, located in the mitochondria, is the primary enzyme responsible for metabolizing acetaldehyde derived from ethanol (B145695) oxidation. Its efficiency is critical for preventing the toxic buildup of acetaldehyde. wikipedia.org

Other Enzymatic Transformations: Acetaldehyde can also participate in enzyme-catalyzed C-C bond-forming reactions (carboligation). For example, resting cells of Pseudomonas putida can utilize acetaldehyde to synthesize (S)-2-hydroxypropiophenone from benzaldehyde, demonstrating its use as a building block in biocatalytic synthesis. researchgate.net

The table below provides an overview of key enzymes involved in the transformation of acetaldehyde and their functions.

| Enzyme | EC Number | Function | Cofactor | Source Organism Example |

| Aldehyde Dehydrogenase | EC 1.2.1.3 / 1.2.1.10 | Oxidation of acetaldehyde to acetic acid or acetyl-CoA | NAD⁺/NADP⁺ | Human Liver, Bacteria |

| Alcohol Dehydrogenase | EC 1.1.1.1 | Reversible reduction of acetaldehyde to ethanol | NADH | Yeast, Human Liver |

| Pyruvate Decarboxylase | EC 4.1.1.1 | Formation of acetaldehyde from pyruvate | Thiamine pyrophosphate | Yeast |

Advanced Spectroscopic and Chromatographic Characterization of Acetaldehyde Di Isobutylacetal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of acetaldehyde (B116499) di-isobutylacetal. While a detailed, publicly available, fully assigned high-resolution spectrum for acetaldehyde di-isobutylacetal is not readily found in the common literature, the expected ¹H and ¹³C NMR chemical shifts and coupling patterns can be predicted based on the known effects of substituent groups on chemical shifts in similar aliphatic acetals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the different proton environments within the molecule. The methine proton of the acetal (B89532) group (CH(OCH₂R)₂) is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons of the acetaldehyde moiety would, in turn, appear as a doublet. The isobutyl groups will present a more complex pattern, with signals for the methylene (B1212753) protons (-OCH₂-), the methine proton (-CH(CH₃)₂), and the diastereotopic methyl protons.

A summary of predicted ¹H and ¹³C NMR data is presented below:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |

| Acetal CH | ~4.5-5.0 | ~100-105 | Quartet |

| Acetaldehyde CH₃ | ~1.2-1.4 | ~20-25 | Doublet |

| Isobutyl OCH₂ | ~3.2-3.5 | ~70-75 | Doublet |

| Isobutyl CH | ~1.8-2.0 | ~28-32 | Nonet |

| Isobutyl CH₃ | ~0.9-1.0 | ~18-22 | Doublet |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Electron ionization (EI) mass spectrometry of aliphatic acetals typically results in characteristic fragmentation pathways.

The molecular ion peak ([M]⁺) for this compound (C₁₀H₂₂O₂) is often weak or absent due to the lability of the acetal functional group under EI conditions. A prominent fragmentation pathway for acetals is the cleavage of a C-O bond, leading to the formation of a stable oxonium ion. For this compound, the loss of an isobutoxy radical would result in a significant fragment ion.

Experimental GC-MS data for this compound reveals a fragmentation pattern with major peaks at m/z values of 57, 101, 45, 27, and 43. The base peak is observed at m/z 57, which likely corresponds to the isobutyl cation ([C₄H₉]⁺). The peak at m/z 101 can be attributed to the [M - C₄H₉O]⁺ fragment, resulting from the loss of an isobutoxy group. The peak at m/z 45 is characteristic of the [CH₃CHOH]⁺ fragment.

| m/z | Relative Intensity | Proposed Fragment |

| 57 | 99.99 | [C₄H₉]⁺ |

| 101 | 47.10 | [CH₃CH(OCH₂CH(CH₃)₂)]⁺ |

| 45 | 34.90 | [CH₃CHOH]⁺ |

| 27 | 9.90 | [C₂H₃]⁺ |

| 43 | 9.80 | [C₃H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong C-O stretching vibrations, which are typical for ethers and acetals, appearing in the region of 1050-1150 cm⁻¹. The spectrum also displays characteristic C-H stretching and bending vibrations of the aliphatic groups. The absence of a strong carbonyl (C=O) absorption band around 1700-1750 cm⁻¹ confirms the conversion of the aldehyde to the acetal.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, particularly for the analysis of non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the C-C backbone vibrations and the symmetric C-H stretching modes of the alkyl groups.

While detailed vibrational band assignments for this compound are not extensively published, the key vibrational modes can be assigned based on established correlation tables for similar compounds.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| C-H stretching (aliphatic) | 2850-3000 | 2850-3000 |

| C-O stretching (acetal) | 1050-1150 | 1050-1150 |

| CH₂ bending | ~1465 | ~1465 |

| CH₃ bending | ~1380 and ~1450 | ~1380 and ~1450 |

Advanced Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of related isomers and impurities in mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile compounds like this compound in complex mixtures. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass spectra for each separated component, allowing for their positive identification. GC-MS is particularly useful for detecting and quantifying impurities such as residual acetaldehyde, isobutanol, or by-products from the synthesis process. The retention time of this compound and the fragmentation patterns of its mass spectrum serve as key identifiers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) can be employed for the quantitative analysis of this compound, although challenges related to the stability of acetals on certain stationary phases must be addressed. Acetals are susceptible to hydrolysis under acidic conditions, which can be problematic with standard silica-based reversed-phase columns. cam.ac.uk To circumvent this issue, method development often involves the use of a mobile phase with a basic modifier, such as a low concentration of ammonia (B1221849) or triethylamine, to inhibit on-column hydrolysis. cam.ac.uk UV detection is typically not suitable for saturated aliphatic acetals due to the lack of a chromophore. Therefore, detection methods such as refractive index detection (RID) or evaporative light scattering detection (ELSD) are more appropriate for quantitative analysis.

X-ray Crystallography of Related Acetal Structures (if applicable for solid derivatives)

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details. numberanalytics.com However, this technique is only applicable to crystalline solids. As this compound is a liquid at room temperature, its direct analysis by X-ray crystallography is not feasible.

Computational and Theoretical Studies of Acetaldehyde Di Isobutylacetal Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Acetaldehyde (B116499) di-isobutylacetal, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electron distribution.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for calculating ground state properties by modeling the electron density. For Acetaldehyde di-isobutylacetal, DFT calculations, often using functionals like B3LYP, are employed to predict its optimal three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.

These calculations can reveal the distribution of electron density and the molecular electrostatic potential, highlighting electron-rich regions, such as around the oxygen atoms, which are susceptible to electrophilic attack during acid-catalyzed hydrolysis. The results from DFT provide a foundational understanding of the molecule's stability and intrinsic electronic characteristics.

| Structural Parameter | Calculated Value | Description |

|---|---|---|

| C-O (acetal) Bond Length | ~1.42 Å | The length of the single bonds between the central carbon and the two oxygen atoms. |

| O-C-O Bond Angle | ~112° | The angle formed by the two ether-like oxygen atoms and the central acetal (B89532) carbon. |

| C-C (isobutyl) Bond Length | ~1.53 Å | Typical length for a carbon-carbon single bond within the isobutyl groups. |

| Calculated Dipole Moment | ~1.9 D | Indicates a moderate polarity, arising from the electronegative oxygen atoms. |

Ab Initio Methods for High-Accuracy Calculations

While DFT is efficient, ab initio methods provide a higher level of theoretical accuracy for energetic calculations, albeit at a greater computational cost. Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating molecular energies. osti.govnih.gov

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Global Minimum | 0.00 | The most stable, lowest-energy conformation of the molecule. |

| Conformer A | +1.2 | A higher-energy state resulting from rotation around a C-O bond. |

| Conformer B | +2.5 | A less stable state due to steric hindrance between the isobutyl groups. |

Molecular Dynamics Simulations of Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of the conformational landscape of this compound and its interactions with surrounding solvent molecules. nih.govdovepress.com

These simulations reveal how the molecule explores different shapes and how its conformation is influenced by the solvent environment. youtube.com In a nonpolar solvent, the molecule might adopt a more compact conformation, while in a polar solvent like water, specific interactions such as hydrogen bonding with the acetal oxygens can influence its orientation and dynamics. pitt.edu Understanding these interactions is critical, as the solvent can play a significant role in chemical reactivity by stabilizing or destabilizing reactants, products, and transition states. nih.gov

Transition State Analysis and Reaction Path Mapping

A central aspect of theoretical chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is its acid-catalyzed hydrolysis back to acetaldehyde and isobutanol. Computational methods are used to map the entire reaction pathway, from reactants to products, by identifying and characterizing the transition state—the highest energy point along the reaction coordinate. wikipedia.org

Transition state theory allows for the calculation of activation energies, which are crucial for predicting reaction rates. wikipedia.org For acetal hydrolysis, the mechanism involves protonation of an acetal oxygen, cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate, and subsequent nucleophilic attack by water. chemistrysteps.comresearchgate.net Quantum chemical calculations can determine the geometry and energy of this transition state, providing insight into the electronic and structural factors that govern the reaction's feasibility. rsc.orgnih.gov

| Reaction Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Description |

|---|---|---|

| Oxygen Protonation | ~5-7 | Initial protonation of one of the acetal oxygen atoms by an acid catalyst. |

| C-O Bond Cleavage (Rate-Determining) | ~15-20 | The cleavage of the carbon-oxygen bond, leading to the formation of an oxocarbenium ion intermediate. This is typically the slowest step. researchgate.net |

| Nucleophilic Attack by Water | ~2-4 | The attack of a water molecule on the carbocation intermediate to form a hemiacetal. |

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can be directly compared with experimental data to confirm a molecule's structure.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. For this compound, this would show characteristic C-O stretching frequencies for the acetal group, typically in the 1050-1150 cm⁻¹ range, as well as C-H stretching and bending modes for the alkyl groups. libretexts.orgpressbooks.pubopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this molecule, calculations would predict the chemical shift of the unique acetal proton (CH) to be significantly downfield, as well as the distinct signals for the isobutyl groups. pressbooks.publibretexts.org

These predicted spectra serve as powerful tools for interpreting experimental results and confirming the identity and purity of synthesized this compound.

| Spectroscopic Feature | Predicted Value | Experimental Correlation |

|---|---|---|

| IR: C-O Stretch | 1080 cm⁻¹ | Strong absorption in the 1050-1150 cm⁻¹ region, characteristic of ethers and acetals. openstax.org |

| ¹H NMR: Acetal H | 4.6 ppm | Protons on a carbon adjacent to two oxygens are deshielded and appear in the 3.4-4.5 ppm range. pressbooks.pub |

| ¹³C NMR: Acetal C | 101 ppm | The central acetal carbon atom typically resonates in the 90-110 ppm range. |

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between a molecule's structural or electronic features and its chemical reactivity. acs.orgchemrxiv.org For a series of related acetals, computational descriptors can be generated and used to build models that predict reaction rates or equilibrium constants.

For this compound, descriptors could include:

Steric parameters: Describing the bulkiness of the isobutyl groups.

Electronic parameters: Such as the calculated charge on the acetal carbon or the energy of the Highest Occupied Molecular Orbital (HOMO).

By analyzing these descriptors, it's possible to understand how changes in the alkyl groups (e.g., replacing isobutyl with smaller or larger groups) would affect the stability of the crucial oxocarbenium ion intermediate and, consequently, the rate of hydrolysis. researchgate.net These models are invaluable for designing molecules with specific desired properties, such as acetals that are more or less stable under certain conditions. nih.gov

Applications of Acetaldehyde Di Isobutylacetal As a Chemical Intermediate

Protecting Group Chemistry in Complex Organic Synthesis

In the intricate world of multi-step organic synthesis, protecting groups are crucial tools for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. Acetals, including acetaldehyde (B116499) di-isobutylacetal, are widely employed as protecting groups for aldehydes.

The aldehyde functional group is highly susceptible to nucleophilic attack and reduction. When a molecule contains an aldehyde and another functional group that needs to be selectively reacted with a nucleophile or a reducing agent, the aldehyde must be protected. Acetaldehyde di-isobutylacetal can be formed from an aldehyde, and it is stable under basic and nucleophilic conditions, as well as in the presence of many oxidizing and reducing agents. This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected aldehyde.

The protection process typically involves the acid-catalyzed reaction of the aldehyde with two equivalents of isobutanol to form this compound. Once the desired chemical modifications on the rest of the molecule are complete, the protecting group can be easily removed by acid-catalyzed hydrolysis, regenerating the original aldehyde.

Table 1: Stability of Acetal (B89532) Protecting Groups in Different Reaction Conditions

| Reagent/Condition | Stability of Acetal Group |

| Strong Bases (e.g., NaOH, NaH) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable |

| Oxidizing Agents (e.g., KMnO4, CrO3) | Stable |

| Acidic Conditions (e.g., aqueous HCl, H2SO4) | Unstable (Deprotection) |

Precursor in the Synthesis of Other Chemical Substances

This compound can serve as a valuable precursor for the synthesis of various other organic compounds, including ethers, alcohols, and vinyl ethers.

The hydrolysis of this compound under acidic conditions yields acetaldehyde and two equivalents of isobutanol. This reaction can be a convenient method for the controlled release of isobutanol in a reaction mixture.

Furthermore, this compound can undergo a process called transacetalization. In this reaction, the isobutoxy groups of the acetal are exchanged with other alkoxy groups by reacting the acetal with a different alcohol in the presence of an acid catalyst. This allows for the synthesis of a variety of unsymmetrical acetals and, upon subsequent hydrolysis, different ethers and alcohols. For example, reacting this compound with ethanol (B145695) would lead to the formation of acetaldehyde diethyl acetal and isobutanol.

This compound can be a precursor in the synthesis of isobutyl vinyl ether. This transformation is typically achieved through an acid-catalyzed elimination reaction where a molecule of isobutanol is removed from the acetal. Vinyl ethers are important monomers in the production of various polymers and copolymers. These polymers find applications in adhesives, coatings, and other materials. The general mechanism for the formation of vinyl ethers from acetals involves the protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule.

Role in Fuel Compositions and Additives (e.g., as a diesel additive)

Oxygenated compounds, including ethers and acetals, are of interest as additives for diesel fuel. They can potentially improve combustion efficiency and reduce harmful emissions. While specific data on this compound as a diesel additive is not extensively documented in publicly available literature, the general properties of acetals suggest a potential role.

The addition of oxygenates to diesel fuel can lead to a more complete combustion, which in turn can reduce the emission of particulate matter (soot), carbon monoxide (CO), and unburned hydrocarbons. Furthermore, some oxygenates have been shown to increase the cetane number of diesel fuel. The cetane number is a measure of the fuel's ignition quality; a higher cetane number generally leads to shorter ignition delay, smoother engine operation, and reduced engine noise. For instance, some studies have investigated the effect of other acetals, like 1,1-diethoxyethane, as cetane number improvers.

However, it is important to note that the effect of an additive on cetane number can be complex and may depend on the specific molecular structure of the additive and the composition of the base fuel.

Table 2: Potential Effects of Acetal Additives on Diesel Fuel Properties

| Property | Potential Effect | Rationale |

| Cetane Number | Increase | Improved ignition quality due to the presence of oxygen. |

| Particulate Matter (PM) | Decrease | More complete combustion reduces the formation of soot. |

| Carbon Monoxide (CO) | Decrease | The oxygen content promotes the oxidation of CO to CO2. |

| Unburned Hydrocarbons (HC) | Decrease | Improved combustion efficiency leads to fewer unburned fuel molecules. |

Intermediacy in Material Science Applications (e.g., resin precursors)

In the field of material science, acetals can serve as precursors to polymers and resins. While the direct polymerization of this compound is not a common application, its constituent parts, acetaldehyde and isobutanol, are building blocks for various polymers.

The aldehyde group of acetaldehyde can undergo polymerization to form polyacetal resins, such as polyoxymethylene (POM), which are engineering thermoplastics with high stiffness, low friction, and excellent dimensional stability. This compound could potentially be used as a source of acetaldehyde for such polymerization processes.

Furthermore, the acetal linkage itself can be incorporated into polymer backbones. For instance, cyclic acetals can be used in the synthesis of certain types of resins. The reactivity of the acetal group allows for the possibility of polycondensation reactions with suitable comonomers to form novel polymer structures. The isobutanol released upon hydrolysis can also be used as a monomer or a chain transfer agent in various polymerization processes.

Environmental Transformation and Degradation Mechanisms of Acetaldehyde Di Isobutylacetal

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For Acetaldehyde (B116499) di-isobutylacetal, the primary abiotic degradation pathways are hydrolysis and photochemical degradation.

Hydrolysis in Aqueous Systems

In aqueous environments, acetals like Acetaldehyde di-isobutylacetal are susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. This process is often catalyzed by the presence of acids. The hydrolysis of this compound yields acetaldehyde and two molecules of isobutanol.

The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, acetal (B89532) hydrolysis is significantly faster under acidic conditions compared to neutral or basic conditions. This is because the reaction mechanism involves the protonation of one of the oxygen atoms in the acetal, making it a better leaving group.

Table 1: Factors Influencing the Hydrolysis of this compound

| Factor | Influence on Hydrolysis Rate |

|---|---|

| pH | Rate increases significantly in acidic conditions. |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Water Availability | Essential for the hydrolysis reaction to proceed. |

Photochemical Degradation in Air and Water

Photochemical degradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun.

In the atmosphere, volatile organic compounds (VOCs) like this compound and its degradation products are primarily degraded by reaction with photochemically generated hydroxyl (•OH) radicals. The rate of this reaction is a key determinant of the atmospheric lifetime of the compound. While the specific rate constant for the reaction of this compound with •OH radicals is not available, it is expected to be reactive, similar to other ethers and acetals.

The primary degradation products in the atmosphere are likely to be a variety of smaller, oxygenated compounds. The atmospheric degradation of acetaldehyde, one of the hydrolysis products, is well-studied. It reacts with •OH radicals and also undergoes photolysis (direct breakdown by sunlight) to form various products, including peroxyacetyl nitrate (B79036) (PAN), a component of photochemical smog.

In aqueous systems, direct photolysis of this compound is not expected to be a significant degradation pathway unless the molecule contains chromophores that absorb sunlight. However, indirect photochemical degradation can occur through reactions with photochemically produced reactive species like •OH radicals.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.

Microbial Metabolism and Biodegradation Pathways

The biodegradation of this compound is expected to proceed after its initial hydrolysis to acetaldehyde and isobutanol. Both of these hydrolysis products are known to be biodegradable.

Isobutanol is readily biodegradable under both aerobic and anaerobic conditions. Aerobic biodegradation of isobutanol has been shown to be complete within a matter of days in microcosm studies using groundwater and sediment. The degradation proceeds through the formation of intermediate products such as isobutyraldehyde (B47883) and isobutyric acid, which are subsequently degraded.

Acetaldehyde is also subject to microbial degradation in various environments, including freshwater, estuarine, and marine systems. Bacteria are the primary microorganisms responsible for its degradation. The metabolic pathway typically involves the oxidation of acetaldehyde to acetate (B1210297) by the enzyme aldehyde dehydrogenase. The resulting acetate can then be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for energy production and biomass assimilation.

Enzymatic Biotransformations in Environmental Systems

The key enzymatic transformations in the biodegradation of this compound's breakdown products involve alcohol dehydrogenases and aldehyde dehydrogenases.

Alcohol dehydrogenase enzymes can catalyze the oxidation of isobutanol to isobutyraldehyde.

Aldehyde dehydrogenase enzymes are crucial for the oxidation of both isobutyraldehyde to isobutyric acid and acetaldehyde to acetic acid.

These enzymatic activities are widespread in microbial populations, ensuring the efficient breakdown of these compounds in environments with active microbial communities.

Volatilization and Atmospheric Transport Studies

The tendency of a chemical to move from water or soil to the air is known as volatilization. This process is governed by the compound's vapor pressure and its Henry's Law constant.

Specific data on the Henry's Law constant for this compound is not available. However, based on its structure as a relatively small, non-polar molecule, it is expected to have a moderate to high volatility.

Once in the atmosphere, the transport of this compound will be governed by wind patterns and its atmospheric lifetime. As discussed in the photochemical degradation section, its lifetime is expected to be limited by its reaction with hydroxyl radicals.

The hydrolysis product, acetaldehyde , has a Henry's Law constant of approximately 6.67 x 10⁻⁵ atm-m³/mol at 25°C, indicating that it will volatilize from water surfaces. nih.gov Its subsequent atmospheric transport can be significant, and it is considered one of the most abundant oxygenated volatile organic compounds (OVOCs) in the atmosphere. nih.gov

Isobutanol also has a tendency to volatilize from surface water. Once in the atmosphere, it is expected to undergo slow photochemical degradation.

Table 2: Summary of Environmental Fate Parameters for this compound and its Degradation Products

| Compound | Hydrolysis | Photochemical Degradation | Biodegradation | Volatilization |

|---|---|---|---|---|

| This compound | Susceptible, especially in acidic conditions | Expected to react with •OH radicals | Expected to be biodegradable following hydrolysis | Expected to be moderately to highly volatile |

| Acetaldehyde | N/A | Reacts with •OH radicals and undergoes photolysis | Readily biodegradable | Volatile from water surfaces nih.gov |

| Isobutanol | N/A | Slow photochemical degradation | Readily biodegradable | Volatile from surface water |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Isobutanol |

| Isobutyraldehyde |

| Isobutyric acid |

| Acetic acid |

| Acetyl-CoA |

Mechanistic Studies of Environmental Fate (e.g., fugacity modeling)

Fugacity models are valuable tools in environmental science for predicting the distribution and fate of chemicals. lupinepublishers.comepa.gov These models use the concept of fugacity, which is a measure of a chemical's "escaping tendency" from a particular phase (e.g., air, water, soil). nih.gov When a chemical is at equilibrium between two phases, its fugacity is equal in both. By calculating the fugacity capacity of each environmental compartment, which is the ability of a medium to hold a chemical, scientists can predict where a chemical is likely to accumulate. nih.gov

There are different levels of fugacity models, increasing in complexity from Level I to Level IV. ulisboa.pt A Level I model calculates the equilibrium distribution of a chemical in a closed system, while higher-level models can account for factors like advection (movement with a fluid), degradation reactions, and non-equilibrium, steady-state, or dynamic conditions. nih.gov

To apply a fugacity model to this compound, key physicochemical properties of the compound are required. These properties determine the fugacity capacity (Z-values) for different environmental compartments such as air, water, soil, and sediment.

Table 1: Physicochemical Properties of this compound Relevant to Fugacity Modeling

| Property | Value | Significance for Fugacity Modeling |

| Molecular Formula | C10H22O2 | Influences molecular weight and other physical properties. |

| Molecular Weight | 174.28 g/mol | Used in calculations of concentration and transport rates. |

| Boiling Point | 165 °C (estimated) | Indicates the volatility of the compound. |

| Specific Gravity | 0.817 - 0.823 @ 25°C thegoodscentscompany.com | Determines if the substance will float or sink in water. |

| Flash Point | 35.56 °C thegoodscentscompany.com | Indicates flammability and potential for atmospheric reactions. |